Boc-Lys-OH
Overview
Description
“Boc-Lys-OH”, also known as “Nα-Boc-L-lysine”, is an amino acid derivative of lysine12. It is used in solid-phase peptide synthesis as a building block12. It can be used to synthesize a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent, lysine derivatives of azamacrocycle and anthraquinone1.
Synthesis Analysis
“Boc-Lys-OH” is used in peptide synthesis1. It is used as a building block to form peptides that have bioorthogonal reactive groups via Boc protected solid phase synthesis2. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin3.
Molecular Structure Analysis
The molecular formula of “Boc-Lys-OH” is C11H22N2O44. It has a molecular weight of 246.3014. The SMILES string representation is CC(C)(C)OC(=O)NC@@HC(O)=O
1.
Chemical Reactions Analysis
“Boc-Lys-OH” is used in the reaction type: Boc solid-phase peptide synthesis1. It is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides1.
Physical And Chemical Properties Analysis
“Boc-Lys-OH” is a solid substance1. It has an optical activity of [α]20/D +22°, c = 2 in methanol1. The melting point is approximately 205°C (dec.) (lit.)1. The compound has a density of 1.1±0.1 g/cm3, a boiling point of 410.5±40.0 °C at 760 mmHg, and a flash point of 202.0±27.3 °C4.
Scientific Research Applications
Polypeptide Synthesis : Boc-Lys-OH is used in the synthesis of polypeptides, offering advantages such as improved yield and simplified purification processes. It has been applied in the synthesis of peptides like Fmoc-L-Lys(Boc)-Gly-OH, demonstrating its utility in amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Redox Derivatives and Biomedical Applications : Synthesis of Boc-L-Lysine derivatives that contain redox chromophores like phenothiazine or tris(2,2'-bipyridine)ruthenium(II) for potential use in light-harvesting proteins, photovoltaic cells, and molecular electronic devices (B. Peek et al., 2009).
Improved Syntheses for Peptide Research : Research on improved methods for synthesizing Boc-Lys-OH and related compounds, addressing challenges like low yields and the use of hazardous reagents (J. M. Scott et al., 1981).
Drug Delivery and Biodegradable Materials : Studies on amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s synthesized with Boc-protected poly(L-lysine) dendron initiators for potential use in drug delivery and biodegradable materials (Yang Li et al., 2006).
Cancer Research and Chemotherapy : Exploration of Boc-D-Lys-OH’s properties in binding with anti-apoptotic proteins, suggesting its potential as a novel chemotherapy molecule (E. B. Şaş et al., 2020).
Genome Editing : The development of heritable Cas9-mediated mammalian genome editing that is controlled by Boc-Lys-OH. This represents a significant advancement in the field of genetic engineering (Toru Suzuki et al., 2018).
Radiolabeling for Medical Imaging : Synthesis of precursors like Fmoc-lys(HYNIC-Boc)-OH for 99mTc-labeled peptides used in medical imaging, enhancing the versatility of peptide labeling for diagnostic purposes (M. Surfraz et al., 2007).
Safety And Hazards
When handling “Boc-Lys-OH”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye5. Use personal protective equipment and wear chemical impermeable gloves5. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.
properties
IUPAC Name |
(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUHYEDEGRNAFO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910101 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys-OH | |
CAS RN |
13734-28-6, 2418-95-3, 106719-44-2 | |
Record name | α-tert-Butoxycarbonyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epsilon-tert-Butyloxycarbonyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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